tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate
Overview
Description
tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring system. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of 7-oxabicyclo[2.2.1]heptane derivatives with tert-butyl carbamate. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxabicycloheptane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxabicycloheptane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to ring-opened products.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: Its derivatives may exhibit biological activities such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The oxabicycloheptane ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the inhibition of enzymes or modulation of receptor activity, depending on the specific derivative and its target .
Comparison with Similar Compounds
tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate: This compound is similar in structure but contains a nitrogen atom in place of the oxygen atom in the bicyclic ring.
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share the oxabicycloheptane ring system and exhibit similar reactivity and applications.
Uniqueness: tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate is unique due to its specific combination of the oxabicycloheptane ring and the tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-6-7-4-5-9(8)14-7/h7-9H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVHAJCRVANNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.